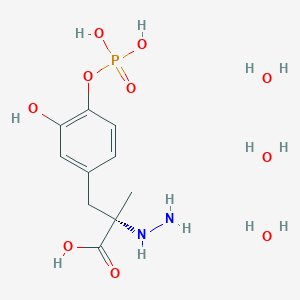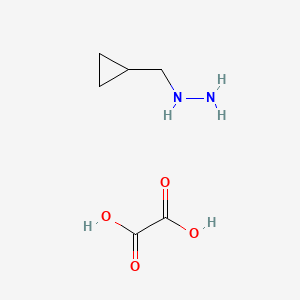![molecular formula C7H9N3O B1460645 4-(3H)-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 3649-42-1](/img/structure/B1460645.png)
4-(3H)-吡啶并[2,3-d]嘧啶-4-酮
描述
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
该化合物常用于药物发现和开发领域 . 它用作合成各种药物化合物的构建单元。 其独特的结构使其能够与各种生物靶点相互作用,使其成为开发新药的宝贵工具 .
2. 细胞外信号调节激酶 (ERKs) 抑制剂 该化合物据报道可以抑制细胞外信号调节激酶 (ERKs),ERKs 参与调节各种细胞过程 . 这使其成为开发针对与这些激酶相关的疾病的药物的潜在候选药物 .
抗菌活性
该化合物的某些衍生物已显示出抗菌活性 . 这表明在开发新型抗生素方面的潜在应用 .
细胞周期蛋白依赖性激酶 (CDKs) 抑制活性
该化合物及其衍生物已被评估其对细胞周期蛋白依赖性激酶 (CDKs) 的抑制活性 . CDKs 在细胞周期调节中起着至关重要的作用,其失调通常与各种类型的癌症有关 .
研究化学品
该化合物还用作各种科学研究中的研究化学品 . 其独特的结构和性质使其成为化学和生物研究的宝贵工具 .
其他杂环化合物的合成
作用机制
Target of Action
The primary target of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is the extracellular signal-regulated kinase (Erk2) protein . This protein plays a crucial role in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells by phosphorylating a number of transcription factors .
Mode of Action
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one interacts with the Erk2 protein, inhibiting its function . This inhibition disrupts the phosphorylation of transcription factors, leading to changes in gene expression .
Biochemical Pathways
The compound’s interaction with the Erk2 protein affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting Erk2, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can disrupt these processes .
Result of Action
The molecular and cellular effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one’s action primarily involve changes in gene expression due to the inhibition of the Erk2 protein . These changes can affect various cellular processes, potentially leading to altered cell proliferation, differentiation, and survival .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway . By binding to the active site of Erk2, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.
Cellular Effects
The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines . This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity . Additionally, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest . These findings highlight the potential of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a stable and effective biochemical tool.
Dosage Effects in Animal Models
The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent
属性
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIRCOHLVHBXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327364 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-42-1 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the described synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives?
A1: The research paper [] presents a novel domino reaction for synthesizing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method boasts several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)







